Cas no 1197-18-8 (Tranexamic acid)

Tranexamic acid structure
Tranexamic acid structure
اسم المنتج:Tranexamic acid
كاس عدد:1197-18-8
وسط:C8H15NO2
ميغاواط:157.2102
MDL:MFCD00001466
CID:41034

Tranexamic acid الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • tranexamic acid
    • trans-4-Aminomethylcyclohexane-1-carboxylate
    • trans-4-(Aminomethyl)cyclohexanecarboxylic acid
    • Amstat
    • amcha
    • trans-cyclohexanecarboxylic acid
    • (1R,4r)-4-(aminomethyl)cyclohexanecarboxylic acid
    • 4-(Aminomethyl)cyclohexanecarboxylic acid (trans-)
    • 4-(Aminomethyl)cyclohexanecarboxylic acid
    • AMCA,AMCHA,HAKU
    • Tranesamic acid
    • AMCA
    • HAKU
    • TAMCHA
    • Cyklokapron
    • Tranexamsaeure
    • Trans AMCHA
    • Tranhexamic acid
    • Transamin
    • Amikapron
    • Anvitoff
    • Cyclocapron
    • Ugurol
    • trans-Amcha
    • Frenolyse
    • Rikavarin
    • Trasamlon
    • Emorhalt
    • Tranexan
    • Carxamin
    • Mastop
    • Rikavarin-S
    • Exacyl
    • tranexmic acid
    • Hexapromin
    • Transamlon
    • Hexatron
    • Spiramin
    • Tranex
    • trans-4-Aminomethylcyclohexane-1-carboxylic acid
    • trans-Tranexamic acid
    • Acidum t
    • Raceanisodamine
    • Tranexamic acid
    • MDL: MFCD00001466
    • نواة داخلي: 1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)
    • مفتاح Inchi: GYDJEQRTZSCIOI-UHFFFAOYSA-N
    • ابتسامات: O([H])C(C1([H])C([H])([H])C([H])([H])C([H])(C([H])([H])N([H])[H])C([H])([H])C1([H])[H])=O
    • برن: 2207452

حساب السمة

  • نوعية دقيقة: 157.11000
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 2
  • عدد مستقبلات الهيدروجين بوند: 3
  • عدد الذرات الثقيلة: 11
  • تدوير ملزمة العد: 2
  • تعقيدات: 139
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: -2
  • تهمة السطحية: 0
  • طوبولوجي سطح القطب: 63.3

الخصائص التجريبية

  • اللون / الشكل: Powder
  • كثيف: 1.0806 (rough estimate)
  • نقطة انصهار: >300 °C (lit.)
  • نقطة الغليان: 300.2°C at 760 mmHg
  • نقطة الوميض: 135.357℃
  • انكسار: 1.4186 (estimate)
  • معامل توزيع المياه: 1g/6ml
  • بسا: 63.32000
  • لوغب: 1.53640
  • الذوبان: It can be dissolved in water, acid and alkali, and almost insoluble in ethanol, acetone, chloroform or diethyl ether.
  • ميرك: 9569

Tranexamic acid أمن المعلومات

  • رمزي: GHS07
  • حث:warning
  • إشارة عشوائية:Warning
  • وصف الخطر: H315-H319-H335
  • تحذير: P261-P305+P351+P338
  • رقم نقل البضائع الخطرة:UN 1993 3/PG 2
  • WGK ألمانيا:2
  • رمز الفئة الخطرة: 36/37/38
  • تعليمات السلامة: S26; S36; S37/39
  • رتكس:GU8400000
  • تحديد البضائع الخطرة: Xi
  • فئة التعبئة والتغليف:II
  • سمية:LD50 in mice, rats (mg/kg): 1500, 1200 i.v. (Melander)
  • ظروف التخزين:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • مستوى الخطر:3
  • مستوى الخطر:IRRITANT
  • فئة التعبئة والتغليف:II
  • مصطلح خطر:R36/37/38
  • فترة الضمان:3

Tranexamic acid بيانات الجمارك

  • رمز النظام المنسق:2922499990
  • بيانات الجمارك:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Tranexamic acid الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B21742-50g
trans-4-(Aminomethyl)cyclohexanecarboxylic acid, 97%
1197-18-8 97%
50g
¥2007.00 2023-03-06
Enamine
EN300-121703-2.5g
(1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylic acid
1197-18-8 95%
2.5g
$27.0 2023-05-02
TRC
T714505-50g
Tranexamic Acid
1197-18-8
50g
$164.00 2023-05-17
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A111900-100g
Tranexamic acid
1197-18-8 98%
100g
¥196.90 2023-09-04
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R009440-100g
Tranexamic acid
1197-18-8 98%
100g
¥188 2024-05-26
Life Chemicals
F8886-7867-5g
rel-(1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylic acid
1197-18-8 95%+
5g
$60.0 2023-09-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A111900-10g
Tranexamic acid
1197-18-8 98%
10g
¥63.90 2023-09-04
BAI LING WEI Technology Co., Ltd.
121740-10G
trans-4-(Aminomethyl)cyclohexanecarboxylic acid, 99%
1197-18-8 99%
10G
¥ 155 2022-04-26
TRC
T714505-50mg
Tranexamic Acid
1197-18-8
50mg
$ 57.00 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T54020-25g
Tranexamic acid
1197-18-8
25g
¥78.0 2021-09-07

Tranexamic acid الموردين

Amadis Chemical Company Limited
عضو ذهبي
Audited Supplier مراجعة المورد
(CAS:1197-18-8)Tranexamic acid
رقم الطلب:A804343
حالة المخزون:in Stock
كمية:1kg
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 04:42
الأسعار ($):168.0

معلومات إضافية عن Tranexamic acid

Tranexamic Acid (1197-18-8): Chemical Structure and Pharmacological Properties

Tranexamic acid (TXA), with the CAS number 1197-18-8, is a synthetic derivative of the amino acid lysine, widely recognized for its antifibrinolytic properties. Its molecular formula is C8H15NO2, and it functions by competitively inhibiting the activation of plasminogen to plasmin, thereby reducing excessive bleeding. This mechanism has made it a cornerstone in trauma care, surgical procedures, and gynecological applications. Recent studies highlight its role in reducing mortality in hemorrhage cases, particularly in postpartum hemorrhage (PPH), a leading cause of maternal death globally. Researchers are also exploring its potential in dermatology, such as treating melasma and post-inflammatory hyperpigmentation, due to its ability to inhibit melanocyte activity. The drug's low toxicity profile and cost-effectiveness further enhance its appeal in both clinical and research settings.

Tranexamic Acid (1197-18-8): Clinical Applications and Recent Advances

In clinical practice, Tranexamic acid (1197-18-8) is primarily used to manage acute bleeding episodes, including those associated with trauma, surgery, and hereditary angioedema. A landmark WHO study confirmed its efficacy in reducing bleeding-related deaths by up to 30% when administered promptly. Beyond hemorrhage control, TXA has gained traction in aesthetic medicine, with topical formulations showing promise for skin brightening and reducing dark spots. Emerging research investigates its anti-inflammatory effects in conditions like rosacea and acne. However, debates persist regarding optimal dosing regimens, particularly in pediatric populations and chronic use cases. Pharmaceutical innovations, such as extended-release formulations and combination therapies with tranexamic acid, are under active development to expand its therapeutic scope.

Tranexamic Acid (1197-18-8): Safety Profile and Drug Interactions

While Tranexamic acid (1197-18-8) is generally well-tolerated, its safety profile requires careful consideration in specific populations. Common side effects include gastrointestinal disturbances and mild hypotension, whereas rare but serious risks involve thromboembolic events, particularly in patients with a history of clotting disorders. Recent pharmacovigilance data emphasizes the importance of renal function monitoring, as 90% of the drug is excreted unchanged in urine. Notably, concurrent use with oral contraceptives or coagulation factors may amplify thrombotic risks. Dermatological applications, however, demonstrate minimal systemic absorption when used topically, making it a safer option for long-term skin treatments. Ongoing studies aim to refine risk stratification protocols to maximize patient safety across diverse applications.

The global market for Tranexamic acid (1197-18-8) is projected to grow significantly, driven by its expanding off-label uses and inclusion in WHO Essential Medicines List. Current research focuses on novel delivery systems, such as microneedle patches for transdermal administration and nanoparticle carriers for targeted action. In oncology, preliminary studies suggest TXA may mitigate chemotherapy-induced bleeding in thrombocytopenic patients. Additionally, its neuroprotective potential in traumatic brain injury (TBI) models is under investigation, though clinical evidence remains inconclusive. The rise of cosmeceutical products containing tranexamic acid reflects consumer demand for evidence-based skincare solutions. As patent expirations loom, generic manufacturers are poised to enhance accessibility, particularly in low-resource settings where hemorrhage management remains a critical challenge.

الموردين الموصى بهم
Shanghai Aoguang Biotechnology Co., Ltd
(CAS:1197-18-8)Tranexamic Acid
AG029
نقاء:99%
كمية:1KG;25KG;200KG
الأسعار ($):استفسار
Suzhou Senfeida Chemical Co., Ltd
(CAS:1197-18-8)Tranexamic Acid
sfd2255
نقاء:99.9%
كمية:200kg
الأسعار ($):استفسار